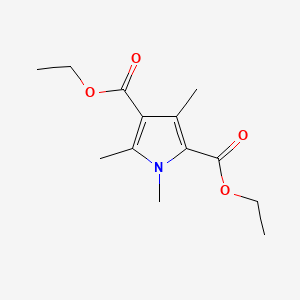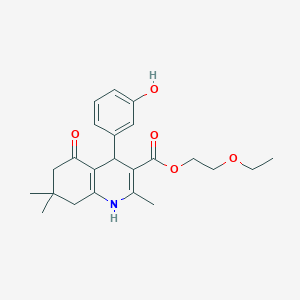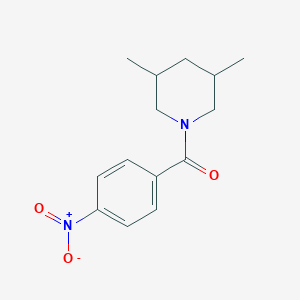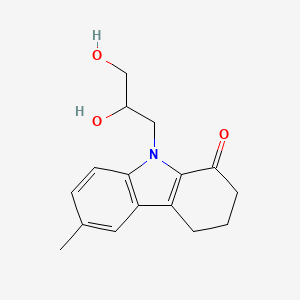
N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyrrolidinecarboxamide derivatives and has been studied for its ability to modulate various biological processes.
作用機序
The exact mechanism of action of N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to modulate various biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential therapeutic properties, which could lead to the development of new treatments for cancer, inflammation, and other diseases. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in different fields of scientific research.
合成法
The synthesis of N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process, which has been described in several research articles. One of the most common methods involves the reaction of 2-ethylbenzoyl chloride with 4-methylphenylhydrazine to form the intermediate product, which is then treated with pyrrolidine-2,5-dione to obtain this compound. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.
科学的研究の応用
N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential use in various fields of scientific research. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its anti-inflammatory and analgesic properties, which could make it a potential treatment for chronic pain and inflammatory diseases.
特性
IUPAC Name |
N-(2-ethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-15-6-4-5-7-18(15)21-20(24)16-12-19(23)22(13-16)17-10-8-14(2)9-11-17/h4-11,16H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMASGHQEGHRBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)


![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)



![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)